molecular formula C16H10N2O2 B3823079 3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde

3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde

Cat. No. B3823079
M. Wt: 262.26 g/mol
InChI Key: WOASYXSZRSZWFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde (DII) is a heterocyclic compound that has gained attention in recent years due to its potential applications in scientific research. The molecule contains two aldehyde groups and an indole ring, making it a versatile building block for the synthesis of various derivatives.

Mechanism of Action

The mechanism of action of 3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde is based on its ability to undergo nucleophilic addition reactions with various analytes, leading to the formation of stable adducts. The fluorescence of 3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde is quenched upon the formation of adducts, allowing for the detection of analytes.
Biochemical and Physiological Effects:
3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde has been shown to exhibit cytotoxicity towards various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has also been reported to induce apoptosis in cancer cells through the activation of caspase-3 and -9. However, the exact mechanism of cytotoxicity is still under investigation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde is its high sensitivity and selectivity towards various analytes. It also exhibits a large Stokes shift, allowing for the detection of analytes in complex biological samples. However, 3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde has limitations in terms of its stability and photobleaching, which can affect its fluorescence intensity and specificity.

Future Directions

Future research on 3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde could focus on the development of new synthetic methods for the preparation of 3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde derivatives with improved properties. The application of 3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde as a photosensitizer for photodynamic therapy could also be explored further. Additionally, the mechanism of cytotoxicity of 3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde towards cancer cells could be studied in more detail to identify potential targets for cancer therapy.

Scientific Research Applications

3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde has been widely used as a fluorescent probe for the detection of various analytes, including amino acids, proteins, and DNA. It has also been employed as a photosensitizer for photodynamic therapy, and as a building block for the synthesis of various bioactive molecules.

properties

IUPAC Name

3,8-dihydroindolo[7,6-g]indole-1,6-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O2/c19-7-9-5-17-15-11(9)1-3-13-14(15)4-2-12-10(8-20)6-18-16(12)13/h1-8,17-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOASYXSZRSZWFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C1C4=C(C=C3)C(=CN4)C=O)NC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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